3-Salicyloyl-5-(3-hydroxypropyl)-
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Overview
Description
3-Salicyloyl-5-(3-hydroxypropyl)- is a chemical compound that belongs to the class of salicyloyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 3-Salicyloyl-5-(3-hydroxypropyl)- consists of a salicyloyl group attached to a 3-hydroxypropyl chain, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be achieved through several synthetic routes. One common method involves the esterification of salicylic acid with 3-hydroxypropyl alcohol in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high purity .
Industrial Production Methods
For large-scale industrial production, the synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-Salicyloyl-5-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The salicyloyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Salicyloyl-5-(3-hydroxypropyl)- can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Salicyloyl-5-(3-hydroxypropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Salicyloyl-5-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1-Methacroyl-3-salicyloyl-2-hydroxy propane: This compound has a similar structure but with a methacroyl group instead of a hydroxypropyl group.
3-Salicyloyl-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine: This derivative contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
3-Salicyloyl-5-(3-hydroxypropyl)- is unique due to its specific combination of the salicyloyl and hydroxypropyl groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H14F3NO3 |
---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)15-12(8-10(9-20-15)4-3-7-21)14(23)11-5-1-2-6-13(11)22/h1-2,5-6,8-9,21-22H,3-4,7H2 |
InChI Key |
DIEYQQKCGGWMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F)O |
Origin of Product |
United States |
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